

An In-Depth Technical Guide to the Physical Properties of 1-Naphthohydrazide Derivatives

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Compound of Interest

Compound Name: 1-Naphthohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Characterized by a naphthalene moiety linked to a hydrazide group (-CONHNH₂), these compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic systems and Schiff bases. Their rigid aromatic structure combined with the reactive hydrazide functional group imparts unique physicochemical properties, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **1-Naphthohydrazide** derivatives, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Physical Properties

The physical properties of **1-Naphthohydrazide** derivatives are fundamental to their application and are influenced by the nature and position of substituents on the naphthalene ring and the hydrazide moiety.

Table 1: Physical Properties of 1-Naphthohydrazide and Select Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	CAS Number
1-Naphthohydrazide	C ₁₁ H ₁₀ N ₂ O	186.21	165-170	White to slightly pale yellow crystalline powder	43038-45-5[1]
α-Naphthoic acid hydrazide	C ₁₁ H ₁₀ N ₂ O	186.21	-	Crystals	-
(E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide	C ₃₀ H ₃₂ N ₂ O ₃	484.60	256-258	-	-
(E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide	C ₁₈ H ₁₃ N ₃ O ₄	351.32	>300	-	-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of **1-Naphthohydrazide** derivatives. The key spectral features are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectra of **1-Naphthohydrazide** derivatives typically exhibit characteristic signals for the aromatic protons of the naphthalene ring, the NH and NH₂ protons of the hydrazide group, and any substituent protons. The chemical shifts of the aromatic protons are generally observed in the downfield region (δ 7.0-9.0 ppm). The NH and NH₂ protons often appear as broad singlets, and their chemical shifts can be solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectra provide insights into the carbon skeleton. The carbonyl carbon of the hydrazide group typically resonates in the range of δ 160-175 ppm. The aromatic carbons of the naphthalene ring show a series of signals in the δ 110-150 ppm region.

Table 2: Representative NMR Spectral Data for Select 1-Naphthohydrazide Derivatives

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
1-hydroxy-2-naphthoic acid, hydrazide	-	12.8 (s, 1H), 8.33 (d, 1H), 7.93 (d, 1H), 7.80 (t, 1H), 7.67 (m, 1H), 7.62 (m, 1H), 7.42 (t, 1H)[2]	-
1-Hydroxy-2-naphthoic acid	DMSO	12.82 (s, 1H), 8.57 (d, J = 8.68 Hz, 1H), 7.99 (t, J = 9.08 Hz, 1H), 7.86(t, J = 7.76 Hz, 1H), 7.56(m, 1H) 7.36(m, 1H) 7.22(m, 1H)	172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for **1-Naphthohydrazide** derivatives are highlighted below.

Table 3: Characteristic FTIR Absorption Bands for 1-Naphthohydrazide Derivatives

Functional Group	Vibrational Mode	Characteristic Absorption (cm ⁻¹)	Intensity
N-H (Amine)	Stretching	3300 - 3500	Medium
C-H (Aromatic)	Stretching	3000 - 3100	Medium to Weak
C=O (Amide I)	Stretching	1630 - 1690	Strong
N-H (Amide II)	Bending	1510 - 1580	Medium to Strong
C=C (Aromatic)	Stretching	1400 - 1600	Medium to Weak
C-N	Stretching	1000 - 1350	Medium

Experimental Protocols

Synthesis of 1-Naphthohydrazide

A common method for the synthesis of **1-Naphthohydrazide** involves the hydrazinolysis of a 1-naphthoic acid ester.

Materials:

- Methyl 1-naphthoate
- Hydrazine hydrate (80% solution in water)
- Methanol

Procedure:

- A mixture of methyl α -naphthoate (21.5 g, 0.116 mol), 50 ml of 80% hydrazine hydrate in water, and 30 ml of methanol is prepared in a round-bottom flask.[\[4\]](#)
- The reaction mixture is refluxed for 3 hours.[\[4\]](#)
- After refluxing, the mixture is cooled, leading to the formation of crystals.[\[4\]](#)

- The crystals are collected by filtration and washed with water to yield α -naphthoic acid hydrazide (19.0 g, 86% yield).^[4]

Synthesis of N'-Arylmethylene-1-naphthohydrazides (Hydrazones)

Hydrazones of **1-Naphthohydrazide** are typically synthesized through the condensation reaction with various aldehydes.

Materials:

- **1-Naphthohydrazide**
- Substituted aromatic aldehyde
- Ethanol or Methanol
- Glacial acetic acid (catalyst)

Procedure:

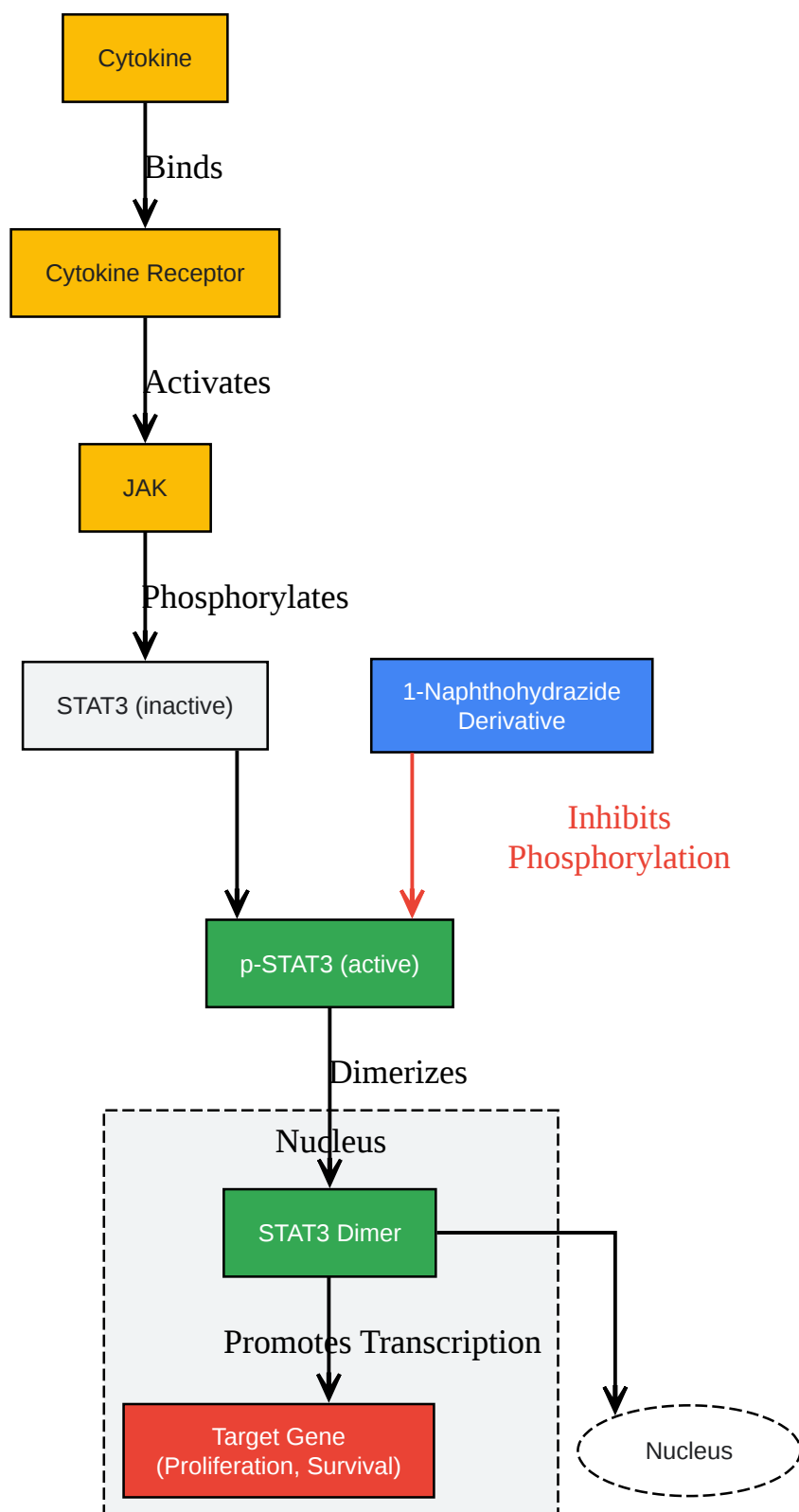
- Dissolve **1-Naphthohydrazide** in ethanol or methanol.
- Add an equimolar amount of the substituted aromatic aldehyde to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated solid product is collected by filtration, washed with cold ethanol or methanol, and dried.
- The crude product can be further purified by recrystallization from a suitable solvent.

Signaling Pathways and Mechanisms of Action

While research specifically on the signaling pathways of **1-Naphthohydrazide** derivatives is emerging, the broader classes of naphthalene and hydrazone derivatives have been shown to interact with key biological pathways, suggesting potential mechanisms for their observed biological activities.

STAT3 Signaling Pathway Inhibition by Naphthalene Derivatives

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers.^{[5][6][7][8]} Certain naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them promising anticancer agents.^{[5][6][7][8]}

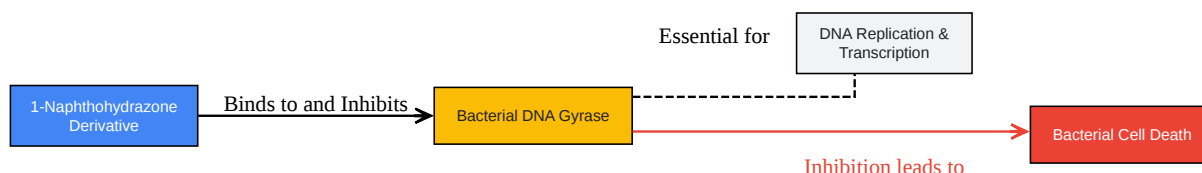


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Caption: Inhibition of the STAT3 signaling pathway by a **1-Naphthohydrazide** derivative.

Antimicrobial Mechanism of Action of Hydrazones

Hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9][10]

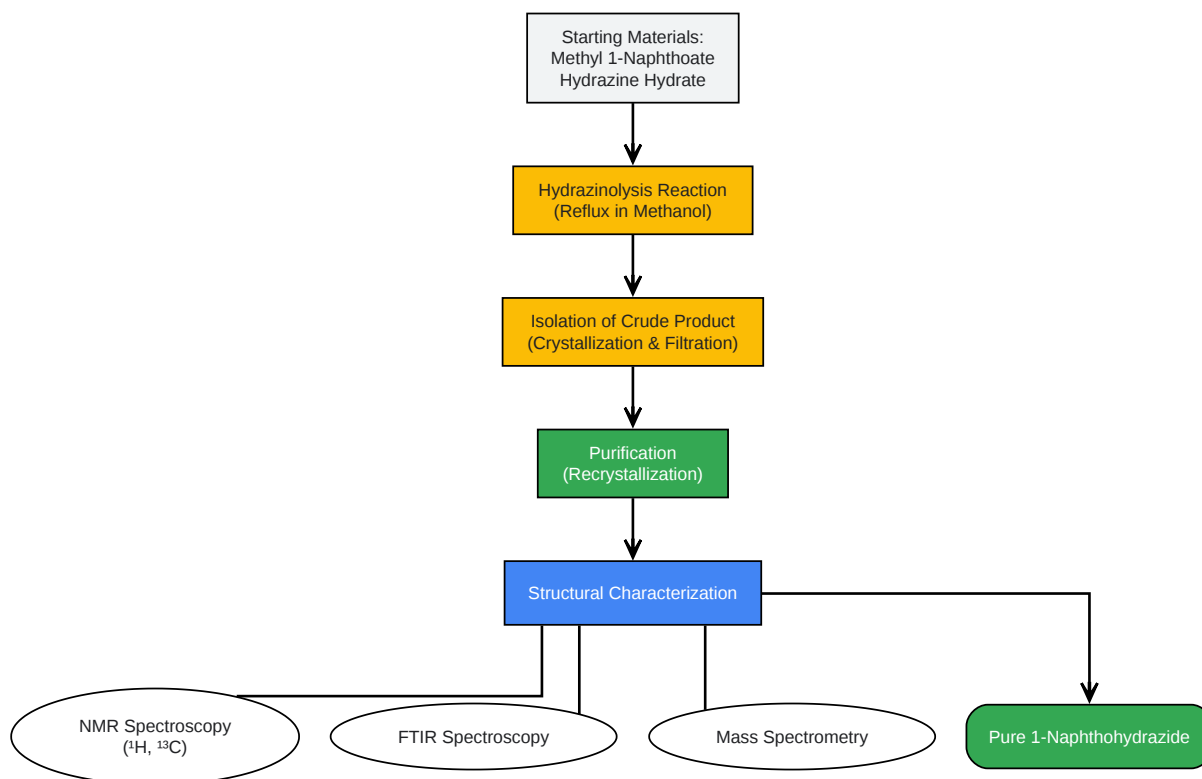


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Caption: Proposed antimicrobial mechanism of action of 1-Naphthohydrazone derivatives.

Experimental Workflow Visualization

The synthesis and characterization of **1-Naphthohydrazide** derivatives follow a systematic workflow, from starting materials to the final purified and characterized product.



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Caption: General experimental workflow for the synthesis and characterization of **1-Naphthohydrazide**.

Conclusion

1-Naphthohydrazide derivatives constitute a promising class of compounds with tunable physical properties and diverse biological activities. This guide has provided a foundational understanding of their key characteristics, synthesis, and potential mechanisms of action. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the design and development of new molecules based on the **1-Naphthohydrazide**

scaffold. Further exploration of this chemical space is anticipated to yield novel therapeutic agents and advanced materials with significant scientific and commercial impact.

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